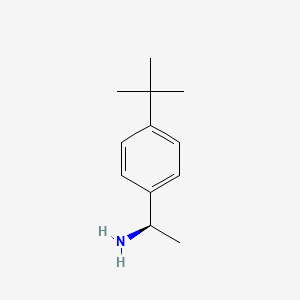

(R)-1-(4-tert-butylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427122 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511256-38-5 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-tert-butylphenyl)ethanamine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-1-(4-tert-butylphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research. We will delve into its structural characteristics, explore validated synthetic methodologies, and discuss its critical role as a chiral building block in the development of complex molecules.

Molecular Structure and Physicochemical Properties

This compound is a chiral primary amine with the molecular formula C12H19N and a molar mass of 177.29 g/mol .[1][2] Its structure is characterized by a para-substituted benzene ring bearing a bulky tert-butyl group, and a chiral ethylamine side chain with the (R)-configuration at the stereocenter. This specific arrangement of functional groups imparts distinct properties that are crucial for its applications.

The presence of the tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance the membrane permeability of drug candidates derived from it.[3] The amine group provides a site for further chemical modification and is responsible for the compound's basicity.

Structural Representation:

Caption: 2D structural formula of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C12H19N | [1][2] |

| Molar Mass | 177.29 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |

| Storage Condition | 2-8°C, away from moisture and direct sunlight | [1] |

Synthesis Methodologies

The synthesis of enantiomerically pure this compound is a critical step for its application in asymmetric synthesis. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-tert-butylphenyl)ethanamine

This classical approach involves the separation of a racemic mixture of the amine.[4][5] The underlying principle is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like tartaric acid.[4][5] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of 1-(4-tert-butylphenyl)ethanamine.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Racemate Synthesis: Prepare racemic 1-(4-tert-butylphenyl)ethanamine via reductive amination of 4-tert-butylacetophenone.[6][7]

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol). Add a stoichiometric amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt, (R)-amine-(+)-tartrate.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (R)-amine.

-

Extraction and Purification: Extract the (R)-amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified product.

The choice of solvent is critical in this process as it directly influences the differential solubility of the diastereomeric salts. The efficiency of the resolution is typically assessed by measuring the enantiomeric excess (ee) of the final product using chiral chromatography.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[4] A prominent method is the asymmetric reductive amination of 4-tert-butylacetophenone.

Principle of Asymmetric Reductive Amination:

This method involves the condensation of 4-tert-butylacetophenone with an ammonia source to form a prochiral imine, which is then reduced in the presence of a chiral catalyst or with a chiral reducing agent. The chiral environment provided by the catalyst or reagent directs the reduction to favor the formation of one enantiomer over the other.

Chemo-enzymatic Synthesis:

A highly efficient and green approach involves the use of enzymes. For instance, a one-pot chemo-enzymatic process can be employed, combining a chemical reaction with a biocatalytic step.[8][9]

Illustrative Chemo-enzymatic Pathway:

Caption: A chemo-enzymatic route for the asymmetric synthesis of this compound.

This approach often provides high enantioselectivity (>99% ee) and operates under mild reaction conditions, making it an attractive option for industrial-scale production.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of the N-acetyl derivative can be a useful tool for characterization.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity (enantiomeric excess) of the final product. A chiral stationary phase is used to separate the (R) and (S) enantiomers.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The activity of many bioactive molecules is dependent on their chirality, making enantiomerically pure starting materials like this amine highly sought after.[1]

Role as a Chiral Auxiliary:

The 1-phenylethylamine moiety is a well-established and effective chiral auxiliary in asymmetric synthesis.[11][12] When temporarily attached to a prochiral substrate, it creates a chiral environment that directs subsequent chemical transformations to occur with high diastereoselectivity.[12] After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product.[12]

Use in the Synthesis of Bioactive Molecules:

The structural motif of this compound is found in various pharmacologically active compounds. For example, derivatives of N-(4-tert-butylphenyl)carboxamides have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain relief.[13]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn.[1] It should be stored in a sealed container at 2-8°C, protected from moisture and direct sunlight.[1]

References

-

(R)-1-(4-tert-Butylphenyl)ethylamine - ChemBK. (2024). Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020). Available at: [Link]

-

Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

1-(4-Tert-butylphenyl)ethan-1-amine - MySkinRecipes. (n.d.). Available at: [Link]

-

(1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Available at: [Link]

-

(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. (n.d.). Available at: [Link]

-

1-(4-tert-butylphenyl)ethan-1-amine - PubChemLite. (n.d.). Available at: [Link]

-

Reductive amination - Wikipedia. (n.d.). Available at: [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. (n.d.). Available at: [Link]

-

Chiral resolution - Wikipedia. (n.d.). Available at: [Link]

-

Chiral resolution - chemeurope.com. (n.d.). Available at: [Link]

-

Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed. (2020). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [amp.chemicalbook.com]

- 3. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Chiral_resolution [chemeurope.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-1-(4-tert-butylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (R)-1-(4-tert-butylphenyl)ethanamine, a chiral amine with significant applications in pharmaceutical and chemical research. We will delve into its core physicochemical properties, reactivity, and established analytical methodologies, providing a robust knowledge base for its effective use in a laboratory setting.

Core Molecular and Physical Characteristics

This compound is a chiral primary amine, with its stereocenter located at the carbon alpha to the amino group. This chirality is a key feature, making it a valuable tool in asymmetric synthesis. The molecule's structure, featuring a bulky tert-butyl group on the phenyl ring, significantly influences its physical and chemical behavior. This bulky group can affect steric hindrance and solubility, which in turn impacts its reactivity and potential applications.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| CAS Number | 511256-38-5[1][2] |

| Molecular Formula | C12H19N[1] |

| Molecular Weight | 177.29 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the primary amine group, which imparts both basicity and nucleophilicity to the molecule.

Basicity and pKa

Role in Asymmetric Synthesis and Chiral Resolution

A primary application of this compound is in the field of asymmetric synthesis, where it serves as a valuable chiral building block.[6] Its most prominent use is as a chiral resolving agent .[7] Racemic mixtures of acidic compounds can be separated by reacting them with this enantiomerically pure amine. This reaction forms a mixture of diastereomeric salts, which possess different physical properties, such as solubility.[8] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[8][9]

The general workflow for chiral resolution using this compound is depicted below:

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for confirming the identity and purity of this compound.

Table 2: Key Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton, the methyl protons of the ethylamine group, and the characteristic singlet for the tert-butyl group. |

| ¹³C NMR | Distinct peaks for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, and C-H stretching for aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific spectral data can be found in various online databases such as SpectraBase.[10][11]

Experimental Protocols

Determination of Enantiomeric Excess (e.e.)

The enantiomeric purity of this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.).[12]

A General Protocol for Chiral HPLC Analysis:

-

Column Selection: A suitable chiral stationary phase (CSP) is crucial for separating the enantiomers.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the (R) and (S) enantiomers.

-

Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the eluting enantiomers are detected, typically with a UV detector.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Caption: A simplified workflow for determining enantiomeric excess using chiral HPLC.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[13][14] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should always be worn. Work should be conducted in a well-ventilated area, preferably a fume hood.[1]

Applications in Drug Development

Chiral amines like this compound are crucial intermediates in the synthesis of pharmaceuticals.[15] The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile.[1] The use of enantiomerically pure building blocks helps in the development of single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts.[8] The tert-butyl group can also enhance lipophilicity, which may improve a drug candidate's membrane permeability.[15]

Conclusion

This compound is a versatile and valuable chiral amine with well-defined physicochemical properties. Its primary utility as a chiral resolving agent and a building block in asymmetric synthesis makes it an indispensable tool for chemists in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its properties and safe handling procedures is paramount for its successful application.

References

-

ChemBK. (2024, April 9). (R)-1-(4-tert-Butylphenyl)ethylamine. Retrieved from [Link]

-

MySkinRecipes. 1-(4-Tert-butylphenyl)ethan-1-amine. Retrieved from [Link]

-

SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

-

Onyx Scientific. Chiral Resolution Screening. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 6. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 7. onyxipca.com [onyxipca.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]

synthesis methods for (R)-1-(4-tert-butylphenyl)ethanamine

An In-depth Technical Guide to the Synthesis of (R)-1-(4-tert-butylphenyl)ethanamine

Introduction: The Significance of a Chiral Building Block

This compound is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries.[1][2] As a key chiral building block, its stereochemically defined structure is integral to the synthesis of various bioactive molecules, where enantiomeric purity is critical for therapeutic efficacy and safety.[3][4] The presence of the bulky tert-butyl group often enhances the lipophilicity of drug candidates, potentially improving membrane permeability.[2] The development of efficient, scalable, and enantioselective synthetic routes to this amine is therefore a critical objective for researchers and drug development professionals.

This guide provides a comprehensive overview of the core methodologies for synthesizing this compound. We will explore three principal strategies: direct asymmetric synthesis, classical chiral resolution, and modern biocatalytic approaches. Each section will delve into the underlying principles, provide field-proven insights into experimental choices, and present detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Asymmetric Synthesis – A Direct Enantioselective Approach

Asymmetric synthesis offers the most elegant and atom-economical route by creating the desired stereocenter selectively from a prochiral precursor. The primary starting material for these methods is 4'-tert-butylacetophenone.

Asymmetric Reductive Amination (ARA)

This powerful one-pot reaction combines a ketone and an amine source with a reducing agent in the presence of a chiral catalyst to directly generate the chiral amine.[5][6][7] This method avoids the isolation of intermediate imines, which can be unstable.[6]

Mechanistic Principle: The reaction proceeds through the in-situ formation of an imine from 4'-tert-butylacetophenone and an ammonia source. A chiral transition-metal catalyst, typically based on Ruthenium or Iridium complexed with a chiral ligand, then coordinates to the imine and facilitates the enantioselective addition of a hydride from a reducing agent (e.g., H₂ gas or a transfer hydrogenation agent).[8][9][10] The choice of chiral ligand is paramount as it creates the asymmetric environment that dictates the facial selectivity of the hydride attack, leading to the desired (R)-enantiomer.

Workflow: Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination [9]

-

Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with the Ruthenium precursor and the chiral ligand (e.g., (S,S)-C3-TunePhos) in a suitable solvent like trifluoroethanol (TFE).

-

Reaction Setup: To the autoclave, add 4'-tert-butylacetophenone, an ammonium salt such as ammonium acetate (NH₄OAc), and any required additives.

-

Hydrogenation: Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen gas (H₂) to the specified pressure (e.g., 50 atm).

-

Reaction Execution: Heat the mixture to the target temperature (e.g., 80 °C) and stir vigorously for the required duration (e.g., 24-48 hours), monitoring the reaction progress by GC or HPLC.

-

Work-up and Isolation: After cooling and carefully venting the autoclave, quench the reaction mixture. Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation to yield the pure (R)-amine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Reduction of N-Sulfinyl Ketimines (Ellman's Method)

A highly reliable and versatile alternative involves the use of a chiral auxiliary. The tert-butanesulfinamide developed by the Ellman lab is a cornerstone reagent for this approach.[11]

Mechanistic Principle: 4'-tert-butylacetophenone is first condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to form an N-sulfinyl imine.[12] This intermediate exists as a mixture of E/Z isomers. The chiral sulfinyl group effectively directs the stereochemical outcome of the subsequent reduction. A reducing agent, such as a catecholborane or NaBH₄, delivers a hydride to the imine carbon from the less sterically hindered face, as dictated by the bulky tert-butylsulfinyl group.[11][12] The final step is the acidic cleavage of the sulfinyl group to release the free chiral primary amine with high enantiopurity.

Workflow: Ellman's Chiral Auxiliary Method

Caption: Synthesis via diastereoselective reduction of an N-sulfinyl imine.

Experimental Protocol: Synthesis via N-Sulfinyl Imine

-

Imine Formation: To a solution of 4'-tert-butylacetophenone and (R)-tert-butanesulfinamide in an anhydrous solvent (e.g., THF), add a Lewis acid catalyst such as titanium(IV) ethoxide (Ti(OEt)₄). Heat the mixture at reflux until the condensation is complete (monitored by TLC or GC).

-

Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -48 °C). Add the reducing agent (e.g., NaBH₄) portion-wise and stir until the reaction is complete.

-

Quenching and Work-up: Quench the reaction by slowly adding methanol, followed by an aqueous Rochelle's salt solution. Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Sulfinyl Group Cleavage: Concentrate the organic extracts and dissolve the crude sulfinamide adduct in methanol. Add a solution of HCl in an appropriate solvent (e.g., dioxane or methanol) and stir at room temperature.

-

Isolation: After the cleavage is complete, concentrate the mixture. Neutralize with a base (e.g., NaOH solution) and extract the free amine. Purify as described previously.

Part 2: Chiral Resolution – The Classical Approach

Chiral resolution is a robust and often industrially scalable technique for separating a racemic mixture of an amine into its individual enantiomers.[13]

Principle of Diastereomeric Salt Formation: This method relies on the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.[14] By reacting a racemic amine, (R/S)-1-(4-tert-butylphenyl)ethanamine, with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].[15] These diastereomeric salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized while the other remains in the mother liquor.[16][17] The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.

Workflow: Chiral Resolution by Diastereomeric Salt Crystallization

Caption: General workflow for chiral resolution of a racemic amine.

Experimental Protocol: Resolution with (2R,3R)-Tartaric Acid [15][16][18]

-

Salt Formation: Dissolve the chiral resolving agent, (2R,3R)-tartaric acid, in a suitable solvent such as methanol, with gentle heating if necessary.

-

Amine Addition: Cautiously add the racemic 1-(4-tert-butylphenyl)ethanamine to the tartaric acid solution. An exothermic reaction should be observed.

-

Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for an extended period (e.g., 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) until the salt completely dissolves and the free amine separates as an organic layer.

-

Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers, remove the solvent under reduced pressure, and purify the amine to obtain the enantiomerically enriched product. The enantiomeric purity can be enhanced through recrystallization of the diastereomeric salt.

Part 3: Biocatalytic Synthesis – The Green Chemistry Route

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful, sustainable, and highly selective method for synthesizing chiral amines.[19][20]

Mechanistic Principle: ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[21] In this context, an (R)-selective ω-transaminase facilitates the transfer of an amino group from a donor like L-alanine or isopropylamine to the prochiral ketone, 4'-tert-butylacetophenone. The reaction relies on the pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group.[22] These reactions are characterized by exceptionally high enantioselectivity (>99% ee) and operate under mild aqueous conditions.[23] A key challenge is overcoming the unfavorable reaction equilibrium; this is often achieved by using a large excess of the amino donor or by removing the ketone by-product (e.g., pyruvate) in a coupled enzymatic reaction.[22][23]

Workflow: Transaminase-Mediated Asymmetric Synthesis

Caption: The ping-pong-bi-bi mechanism of transaminase catalysis.

Experimental Protocol: Biocatalytic Transamination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Reagent Addition: Add the PLP cofactor, the amino donor (e.g., L-alanine), and the 4'-tert-butylacetophenone substrate. The substrate may be dissolved in a co-solvent like DMSO to improve solubility.

-

Enzyme Addition: Initiate the reaction by adding the (R)-selective ω-transaminase enzyme (as a lyophilisate or whole-cell preparation).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-45 °C). If pyruvate is the by-product, consider adding a lactate dehydrogenase (LDH) and NADH to remove it and drive the equilibrium. Monitor the conversion and enantiomeric excess by HPLC.

-

Work-up and Isolation: Once the reaction reaches completion, acidify the mixture to stop the enzyme and precipitate proteins. After centrifugation, make the supernatant basic (e.g., with NaOH) to protonate the amine. Extract the product with an organic solvent, dry, and concentrate to yield the highly enantiopure (R)-amine.

Part 4: Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as scale, cost, required purity, and available equipment.

| Parameter | Asymmetric Synthesis (e.g., ARA) | Chiral Resolution | Biocatalysis (Transaminase) |

| Enantiomeric Excess (ee%) | Typically high to excellent (90% to >99%)[9][12] | Variable; depends on crystallization efficiency. Often requires recrystallization to achieve >99%. | Excellent (>99%)[22][23] |

| Theoretical Yield | 100% | Maximum 50% (unless the undesired enantiomer is racemized and recycled).[13] | 100% |

| Scalability & Industrial Use | Well-established for many processes. Catalyst cost and removal can be a factor.[5] | Very common in large-scale industrial production due to low cost and robustness.[24] | Increasingly used in industry; requires expertise in fermentation and enzyme handling.[20] |

| Cost-Effectiveness | Can be high due to expensive chiral ligands and noble metal catalysts. | Often the most cost-effective method, using inexpensive resolving agents like tartaric acid.[24] | Enzyme cost is decreasing. Can be very cost-effective by eliminating protection/deprotection steps. |

| Environmental Impact | Often relies on organic solvents and metal catalysts that require disposal/recycling. | Can generate significant solvent waste. | "Green" process using water as a solvent under mild conditions; biodegradable catalyst.[19] |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and effective strategies. Asymmetric synthesis, particularly through reductive amination or the use of chiral auxiliaries, provides direct and highly enantioselective routes with high theoretical yields. Chiral resolution remains a practical and economically viable workhorse for industrial-scale production, despite its inherent 50% yield limitation. Looking forward, biocatalytic methods using transaminases represent the cutting edge of chiral amine synthesis, offering unparalleled selectivity and sustainability. The continued discovery and engineering of novel, robust enzymes will undoubtedly expand the adoption of this green technology, making it the preferred method for producing high-value chiral intermediates in the pharmaceutical and chemical industries.

References

-

Shin, J.S., Kim, B.G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]

-

ChemBK. (2024). (R)-1-(4-tert-Butylphenyl)ethylamine. ChemBK. Available at: [Link]

-

Ardeo, A., et al. (2010). Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

ResearchGate. (2024). Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using... ResearchGate. Available at: [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

-

ResearchGate. (2023). The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. Available at: [Link]

-

Yasukawa, K., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar. Available at: [Link]

-

King's College London Research Portal. (2018). Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. King's College London. Available at: [Link]

-

Wikipedia. Kinetic resolution. Wikipedia. Available at: [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

-

de la Fuente, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC, NIH. Available at: [Link]

-

Malkov, A.V., et al. (2010). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

-

Blacker, A.J., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development. Available at: [Link]

-

Hamilton, D.G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Pittsburgh. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Faigl, F., et al. (2008). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

-

Thieme E-Books & E-Journals. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Thieme. Available at: [Link]

-

ResearchGate. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available at: [Link]

-

Liu, Q., et al. (2024). Asymmetric hydrogenation of ketimines with minimally different alkyl groups. PubMed. Available at: [Link]

-

ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]

-

Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. ResearchGate. Available at: [Link]

-

Patil, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

-

MySkinRecipes. 1-(4-Tert-butylphenyl)ethan-1-amine. MySkinRecipes. Available at: [Link]

-

Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, RSC Publishing. Available at: [Link]

-

Wikipedia. Chiral resolution. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Aleku, G.A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC, NIH. Available at: [Link]

-

Kelly, P.P., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. PMC, NIH. Available at: [Link]

-

University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

-

Turner Biocatalysis. TRANSAMINASES (TAs). University of Manchester. Available at: [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

-

Zhang, M., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC, NIH. Available at: [Link]

-

Slabu, I., et al. (2024). Natural transaminase fusions for biocatalysis. PMC, NIH. Available at: [Link]

-

PubChem. 1-(4-tert-butylphenyl)ethan-1-amine. PubChem. Available at: [Link]

-

Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]

- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 4. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jocpr.com [jocpr.com]

- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. researchgate.net [researchgate.net]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. turner-biocatalysis.com [turner-biocatalysis.com]

- 22. mdpi.com [mdpi.com]

- 23. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

Spectroscopic Characterization of (R)-1-(4-tert-butylphenyl)ethanamine: A Technical Guide

Introduction

(R)-1-(4-tert-butylphenyl)ethanamine is a chiral primary amine with significant applications in organic synthesis and drug development.[1] Its utility as a chiral building block necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The spectroscopic data for the (R)-enantiomer are identical to its (S)-enantiomer and the racemic mixture in achiral environments. Therefore, data from the racemate, 1-(4-tert-butylphenyl)ethanamine, is utilized for this guide. We will delve into the interpretation of the spectral features, correlating them to the molecular structure, and provide standardized protocols for data acquisition.

Molecular Structure and Key Features

The structure of this compound features a para-substituted aromatic ring, a chiral benzylic carbon, a primary amine group, and a tert-butyl group. Each of these components gives rise to characteristic signals in its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |

| ~7.2 | d | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~4.1 | q | 1H | -CH(NH₂)CH₃ |

| ~1.5 | s | 2H | -NH₂ |

| ~1.4 | d | 3H | -CH(NH₂)CH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (δ ~7.2-7.3): The para-substituted benzene ring gives rise to two doublets, a characteristic AA'BB' system. The protons closer to the electron-withdrawing amine group are expected to be slightly downfield compared to those closer to the electron-donating tert-butyl group.

-

Benzylic Proton (δ ~4.1): The methine proton (-CH) is at a benzylic position and adjacent to the amine group, causing a downfield shift. It appears as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Amine Protons (δ ~1.5): The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

-

Methyl Protons (δ ~1.4): The methyl protons of the ethylamine moiety appear as a doublet due to coupling with the adjacent methine proton.

-

tert-Butyl Protons (δ ~1.3): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a highly characteristic signal in ¹H NMR.[2]

¹³C NMR Spectroscopy

Expected Data:

| Chemical Shift (δ) ppm | Assignment |

| ~149 | Ar-C (quaternary, attached to -C(CH₃)₃) |

| ~143 | Ar-C (quaternary, attached to -CH(NH₂)CH₃) |

| ~126 | Ar-CH (ortho to -C(CH₃)₃) |

| ~125 | Ar-CH (ortho to -CH(NH₂)CH₃) |

| ~51 | -CH(NH₂)CH₃ |

| ~34 | -C(CH₃)₃ (quaternary) |

| ~31 | -C(CH₃)₃ (methyls) |

| ~25 | -CH(NH₂)CH₃ |

Interpretation:

-

Aromatic Carbons (δ ~125-149): The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. The two quaternary carbons, attached to the substituents, will be downfield. The carbon attached to the tert-butyl group is expected to be the most downfield.

-

Benzylic Carbon (δ ~51): The benzylic carbon atom (-CH) is shifted downfield due to its attachment to the aromatic ring and the nitrogen atom.

-

tert-Butyl Carbons (δ ~31, 34): The quaternary carbon of the tert-butyl group appears around 34 ppm, while the three equivalent methyl carbons give a single, intense signal around 31 ppm.

-

Methyl Carbon (δ ~25): The methyl carbon of the ethylamine side chain is found in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Figure 2: Workflow for NMR Data Acquisition.

A standard protocol for acquiring NMR spectra of a liquid amine involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[3][4] The solution is then transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio. Data processing involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, two bands | N-H symmetric and asymmetric stretching (primary amine) |

| 2850-3000 | Strong | C-H stretching (aliphatic and aromatic) |

| ~1600 | Medium | N-H bending (scissoring) |

| 1450-1600 | Medium to weak | C=C stretching (aromatic ring) |

| ~1365 | Strong | C-H bending (tert-butyl) |

| 1000-1200 | Medium to strong | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Interpretation:

-

N-H Stretching (3300-3400 cm⁻¹): The presence of a primary amine is confirmed by two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretching (2850-3000 cm⁻¹): This region contains strong absorptions from the C-H bonds of the methyl, methine, tert-butyl, and aromatic groups.

-

N-H Bending (~1600 cm⁻¹): The scissoring vibration of the -NH₂ group appears in this region.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

tert-Butyl C-H Bending (~1365 cm⁻¹): A strong absorption around 1365 cm⁻¹ is a hallmark of the C-H bending vibrations within the tert-butyl group.

-

C-N Stretching (1000-1200 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this range.

-

Para-disubstitution C-H Bending (~830 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted aromatic ring.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the simplest method for obtaining an IR spectrum is the neat liquid film technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.[6] A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences. The spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [CH₃CH=NH₂]⁺ |

Interpretation:

Upon electron ionization, this compound will form a molecular ion ([M]⁺) at m/z = 177. The fragmentation of this ion is driven by the stability of the resulting fragments. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom.

-

[M - CH₃]⁺ (m/z 162): Loss of a methyl radical from the ethylamine side chain results in a fragment at m/z 162. This is a very common fragmentation for benzylic compounds.

-

Tropylium Ion (m/z 91): Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of the highly stable tropylium ion.

-

Iminium Ion (m/z 44): Alpha-cleavage can also result in the formation of the [CH₃CH=NH₂]⁺ iminium ion.

Figure 3: Proposed Key Fragmentation Pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

For a volatile liquid like this compound, electron ionization (EI) mass spectrometry is a suitable technique. The sample is introduced into the ion source, often via direct injection or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural elucidation of this compound. The combination of ¹H and ¹³C NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. These analytical techniques, when used in concert, offer a robust methodology for the verification of the identity and purity of this important chiral building block in research and pharmaceutical development.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Gäb, F., & Schrader, W. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(1), 1-29. Retrieved from [Link]

-

Zerbe, O., & Gu, Y. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1145–1149. Retrieved from [Link]

-

Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Journal of Mass Spectrometry, 41(7), 934-942. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Purdue University. (1993). Infrared Spectra of Pure Liquids. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

ChemBK. (2024, April 9). (R)-1-(4-tert-Butylphenyl)ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-tert-butylphenyl)ethan-1-amine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Solubility of (R)-1-(4-tert-butylphenyl)ethanamine in Organic Solvents

Introduction

(R)-1-(4-tert-butylphenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical and agrochemical research. Its utility as a chiral building block and resolving agent necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents.[1] This technical guide provides a comprehensive analysis of the expected solubility of this compound, grounded in fundamental principles of chemical interactions and supported by data from analogous compounds. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, intended for researchers, scientists, and drug development professionals.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, three key structural features dictate its interactions with organic solvents:

-

The Aromatic Phenyl Group: This large, nonpolar moiety contributes significantly to the molecule's overall hydrophobicity.

-

The tert-Butyl Group: This bulky alkyl group further enhances the lipophilic character of the molecule, increasing its affinity for nonpolar environments.

-

The Primary Amine Group (-NH2): This functional group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents.

The interplay of the large nonpolar tert-butylphenyl group and the polar amine group results in an amphiphilic molecule. However, the dominance of the nonpolar portion suggests that the compound will generally exhibit favorable solubility in a wide range of organic solvents.

Predicted Solubility Profile

High Solubility is Expected in:

-

Aprotic and Moderately Polar Aprotic Solvents: Solvents like dichloromethane , chloroform , and tetrahydrofuran (THF) are anticipated to be excellent solvents. Their ability to engage in dipole-dipole interactions and the absence of strong hydrogen-bonding networks will readily accommodate the large nonpolar framework of the amine. The parent compound, 1-phenylethanamine, is highly soluble in chloroform and ether.[3]

-

Aromatic Solvents: Toluene and benzene are expected to be very effective solvents due to favorable π-π stacking interactions between the solvent's aromatic ring and the phenyl group of the solute.

-

Polar Protic Solvents: Methanol , ethanol , and isopropanol are predicted to be good solvents. The amine group can participate in hydrogen bonding with these alcohol solvents, facilitating dissolution. 1-phenylethanamine is highly soluble in ethanol.[3] However, the large nonpolar tail may limit its miscibility in all proportions.

Moderate to a Lower Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: Solvents such as heptane and hexane are expected to be less effective. While the tert-butylphenyl group is nonpolar, the energetic penalty of disrupting the hydrogen bonding between the amine molecules in the solid state may not be fully compensated by the weak van der Waals forces with these solvents.

-

Highly Polar Aprotic Solvents: The solubility in solvents like acetonitrile may be moderate. While polar, the nature of the dipole interactions in acetonitrile might be less compatible with the overall structure of the molecule compared to chlorinated solvents.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the amine group. |

| Polar Aprotic | Dichloromethane, Chloroform | Very High | Favorable dipole-dipole interactions. |

| Acetonitrile | Moderate | Less optimal dipole-dipole interactions. | |

| Nonpolar Aromatic | Toluene | Very High | π-π stacking interactions. |

| Nonpolar Aliphatic | Heptane, Hexane | Moderate to Low | Weak van der Waals forces may not overcome the solute's lattice energy. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a robust experimental methodology is essential. The following protocol describes the isothermal shake-flask method, a gold-standard technique for solubility determination.

Experimental Workflow

Sources

safety and handling information for (R)-1-(4-tert-butylphenyl)ethanamine

An In-depth Technical Guide to the Safe Handling of (R)-1-(4-tert-butylphenyl)ethanamine

Introduction: The Role and Significance of a Chiral Amine

This compound (CAS 511256-38-5) is a chiral primary amine with significant applications in modern pharmaceutical development and asymmetric synthesis.[1] As a chiral building block, its stereospecific structure is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The therapeutic efficacy and safety of many drugs are intrinsically linked to their chirality, making intermediates like this amine vital for creating medications with high specificity and reduced side effects, particularly for targeting conditions like central nervous system disorders and cardiovascular diseases.[2]

This guide provides a comprehensive overview of the critical , designed for researchers and drug development professionals. The focus is on integrating established safety protocols with a deeper understanding of the material's properties to foster a proactive safety culture in the laboratory.

Section 1: Physicochemical Properties and Hazard Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a white crystalline solid, a characteristic that influences its potential for creating airborne dust during handling.[1] It is soluble in organic solvents such as ethanol and dichloromethane.[1]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1][3] |

| Molar Mass | 177.29 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 511256-38-5 | [1] |

| Recommended Storage | 2-8°C, in a sealed container | [1] |

GHS Hazard Classification and Profile

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[5][6] While a definitive, universally adopted GHS classification for this specific (R)-isomer is not consistently available across all public databases, data from structurally similar compounds allows for a presumptive hazard assessment. For instance, the racemate, 1-(4-tert-butylphenyl)ethanamine, is classified as causing eye irritation.[4] However, other closely related chiral amines are classified as causing severe skin burns and eye damage.[7]

Given the potential for serious hazards, a conservative approach is mandated. Laboratory personnel should handle this compound as, at minimum, an irritant, with the potential for being corrosive and harmful if swallowed.

Presumptive GHS Classification:

| Signal Word | Warning [4] (Potential for Danger based on analogs[7]) |

| Pictograms | GHS07 (Exclamation Mark)[4][5] |

| Hazard Statements | H319: Causes serious eye irritation.[4] Potential for: H302: Harmful if swallowed.[7] H314: Causes severe skin burns and eye damage.[7] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This involves a combination of engineering controls (e.g., fume hoods) and appropriate PPE.[8] The choice of PPE should be based on a risk assessment of the specific procedure being performed.[9]

Engineering Controls

-

Fume Hood: All manipulations of the solid compound that could generate dust, as well as any work with its solutions, should be performed in a certified chemical fume hood to prevent inhalation.[1][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any chemical vapors.[10]

Personal Protective Equipment (PPE) Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE selection workflow based on the physical form of the chemical being handled.

-

Eye Protection : Chemical splash goggles are mandatory at all times.[11] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[12]

-

Skin Protection : A standard laboratory coat must be worn and kept buttoned.[8] Nitrile gloves are required for handling this chemical.[11] Gloves should be inspected for damage before use and changed immediately if contamination occurs.[9]

-

Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[13]

Section 3: Safe Handling, Storage, and Disposal

Proper procedures for handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Protocol for Laboratory Handling

-

Preparation : Before starting, read the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment (eyewash, safety shower) are accessible.[13]

-

Work Area : Designate a specific area for handling the chemical, preferably within a fume hood.[13] Keep the work area clean and uncluttered.[9]

-

Weighing : When weighing the solid, use a spatula and handle it gently to minimize dust formation. Perform this task in a fume hood or a ventilated balance enclosure.

-

Solution Preparation : When dissolving the solid, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

-

Transfers : Use appropriate glassware (e.g., funnels) for transferring solutions to minimize the risk of spills.[8]

-

Completion : After use, ensure all containers are tightly sealed. Clean the work area and any contaminated equipment.

Storage Requirements

Proper storage is essential to prevent degradation and hazardous reactions.[8]

-

Container : Store in a tightly sealed container to protect from moisture and air.[1]

-

Location : Keep in a cool (2-8°C), dry, and well-ventilated area.[1]

-

Incompatibilities : Store away from strong oxidizing agents, acids, and sources of ignition.[1][14]

The following diagram illustrates the key storage incompatibilities.

Caption: Key storage conditions and chemical incompatibilities.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Collect all solid and liquid waste in designated, properly labeled, and sealed containers.[13]

-

Do not dispose of this chemical down the drain.[13]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[12] All personnel must be familiar with the location and operation of emergency equipment.

First-Aid Measures

The following protocol should be followed in the event of an exposure.

Caption: Decision tree for first-aid response to different exposure routes.

-

Inhalation : Move the exposed person to fresh air at once.[15][16] If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[10][15]

-

Skin Contact : Immediately flush the contaminated skin with large amounts of water for at least 15 minutes.[15] Remove any contaminated clothing while continuing to flush.[15] Get medical attention.[9]

-

Eye Contact : Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[15] Seek immediate medical attention from an ophthalmologist.[16]

-

Ingestion : Do not induce vomiting.[10] If the person is conscious, rinse their mouth with water.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

Accidental Release Measures (Spill Cleanup)

For small-scale laboratory spills:

-

Evacuate : Alert others in the area and evacuate if necessary.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Wearing appropriate PPE, contain the spill.

-

Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or scoop the material, avoiding dust generation.

-

Collect : Place the absorbed/collected material into a labeled, sealed container for hazardous waste disposal.[17]

-

Decontaminate : Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

-

Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

References

-

(R)-1-(4-tert-Butylphenyl)ethylamine - ChemBK. (2024). Available at: [Link]

-

This compound - MySkinRecipes. (2026). Available at: [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]

-

SDS – SECTION 4 - Society for Chemical Hazard Communication. Available at: [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Available at: [Link]

-

Section 4: First-Aid Measures. Available at: [Link]

-

(1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - SpectraBase. Available at: [Link]

-

2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

GHS Hazardous Chemical Information List - Safe Work Australia. Available at: [Link]

-

1-(4-tert-butylphenyl)ethan-1-amine - PubChemLite. Available at: [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. Available at: [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available at: [Link]

-

Table 1 Risk phrases and Hazard statements - European Commission. Available at: [Link]

-

GHS Classification Summary (Rev.9, 2021) - PubChem. Available at: [Link]

-

Lab Safety Rules and Guidelines - University of California, Riverside. Available at: [Link]

-

Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Available at: [Link]

-

(+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem. Available at: [Link]

-

GHS hazard statements - Wikipedia. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [amp.chemicalbook.com]

- 4. 1-(4-tert-Butylphenyl)ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. csub.edu [csub.edu]

- 12. moravek.com [moravek.com]

- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. schc.org [schc.org]

- 17. echemi.com [echemi.com]

A-Z of Chiral Purity: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical sciences, the stereochemical nature of a drug substance is not a mere structural nuance; it is a critical determinant of its therapeutic efficacy and safety profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of chiral purity. We will delve into the fundamental principles of chirality, its profound implications in pharmacology, the evolving regulatory expectations, and the advanced analytical methodologies employed to ensure the enantiomeric integrity of drug substances. This guide is structured to provide not only the "what" and "how" but, more importantly, the "why" behind the rigorous pursuit of chiral purity in modern drug development.

The Fundamental Imperative of Chirality in Pharmacology

Chirality, a term derived from the Greek word for hand (cheir), describes a fundamental property of molecules that exist as non-superimposable mirror images, much like our left and right hands.[1] These mirror-image isomers are known as enantiomers . While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can diverge dramatically within the chiral environment of the human body.[2] Biological systems, replete with chiral molecules such as enzymes, receptors, and proteins, are inherently stereoselective.[3]

This biological stereoselectivity means that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be inactive, less active, or even contribute to adverse effects or toxicity.[5] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[6][7]

Consequently, understanding and controlling the chiral purity of a drug substance is paramount to ensuring its safety and efficacy.[6][8]

The Regulatory Landscape: A Shift Towards Enantiopurity

Recognizing the profound impact of stereoisomerism on drug performance, regulatory agencies worldwide have established stringent guidelines for the development of chiral drugs. In 1992, the U.S. Food and Drug Administration (FDA) issued a pivotal policy statement on the development of new stereoisomeric drugs, marking a significant shift in regulatory expectations.[9][10][11] This policy, and similar guidelines from the European Medicines Agency (EMA) and other international bodies, emphasize the need to characterize the individual enantiomers of a chiral drug substance.[12]

The current regulatory preference strongly favors the development of single-enantiomer drugs over racemic mixtures (a 50:50 mixture of two enantiomers).[13] This is driven by the potential for single-enantiomer drugs to offer improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions.[2] The FDA's policy requires that the stereoisomeric composition of a drug be known and that specifications for the final product ensure its identity, strength, quality, and purity from a stereochemical perspective.[9]

This has led to the practice of "chiral switching," where a previously approved racemic drug is re-developed and marketed as a single enantiomer.[1][5] While this can offer therapeutic benefits, it is also a strategy used by pharmaceutical companies to extend market exclusivity.[12][14]

Analytical Methodologies for Determining Chiral Purity

The accurate determination of chiral purity, often expressed as enantiomeric excess (ee) , is a critical aspect of quality control in drug development.[15][16] A variety of sophisticated analytical techniques are employed for this purpose, with chromatographic and electrophoretic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[15][17] The principle behind chiral HPLC lies in the use of a chiral stationary phase (CSP) .[18] The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification.[15][19]

The "three-point interaction model" is a widely accepted theory explaining chiral recognition on a CSP.[19] For successful separation, one enantiomer must have at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the chiral selector on the stationary phase.[19][20]

-

Column Selection: The choice of CSP is the most critical step. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are versatile and can separate a wide range of chiral compounds.[21][22]

-

Mobile Phase Screening:

-

Normal Phase: Typically employs mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode is often the first choice for many chiral separations.

-

Reversed Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is particularly useful for polar compounds and for inclusion complexation with cyclodextrin-based CSPs.[20]

-

Polar Organic Mode: Utilizes polar organic solvents like acetonitrile and methanol, offering a different selectivity profile.

-

-

Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and column temperature are optimized to improve resolution, peak shape, and analysis time.

-

Detection: UV detection is most common. For analytes lacking a chromophore, other detectors like mass spectrometry (MS) or circular dichroism (CD) can be employed.[23]

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[15][24]

Caption: Workflow for Chiral HPLC Method Development and Validation.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[25] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[26]

Key Advantages of SFC:

-

Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[25][27]

-

Reduced Solvent Consumption: Replacing a large portion of organic solvent with CO2 makes SFC a "greener" and more cost-effective technique.[25][28]

-

Complementary Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for certain chiral compounds.[25]

SFC instrumentation is similar to HPLC but requires a back-pressure regulator to maintain the mobile phase in a supercritical state.[26] The same types of chiral stationary phases used in HPLC can be employed in SFC.[25][29]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another high-efficiency separation technique that is well-suited for chiral analysis.[30][31] In CE, separation is achieved based on the differential migration of analytes in an electric field.[30] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[31] The enantiomers form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility and leads to their separation.[32]

Advantages of CE:

-

High Efficiency and Resolution: CE can achieve very high theoretical plate counts, resulting in excellent separation efficiency.[31]

-

Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of buffer.[30]

-

Versatility: A wide variety of chiral selectors can be used, including cyclodextrins, proteins, and macrocyclic antibiotics.[33][34]

Caption: Key Chiral Separation Techniques and Their Principles.

Data Presentation and Comparison

| Feature | Chiral HPLC | Chiral SFC | Chiral CE |

| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential migration due to complexation with a chiral selector in the electrolyte |

| Primary Advantage | Versatility and wide applicability | Speed and reduced organic solvent consumption | High efficiency and low sample/reagent consumption |

| Common Selectors | Polysaccharides, macrocyclic glycopeptides, Pirkle-type | Same as HPLC | Cyclodextrins, proteins, macrocyclic antibiotics |

| Typical Analysis Time | 5-30 minutes | 1-10 minutes | 5-20 minutes |

| "Green" Chemistry | Moderate (can use significant organic solvent) | High (primarily uses CO2) | Very High (minimal solvent and waste) |

| Instrumentation Cost | Moderate | High | Moderate |

Conclusion: The Indispensable Role of Chiral Purity